Ac-PSMA-trillium
Description
Evolution of Targeted Radionuclide Therapy in Oncology
The concept of targeted radionuclide therapy has evolved from broader-acting radiopharmaceuticals to highly specific agents. Early treatments utilized radioisotopes like iodine-131 (B157037) for thyroid cancer, which naturally accumulates in the target tissue. medpace.com The development of monoclonal antibodies and small molecule ligands has enabled the targeting of a wider array of cancers. nih.gov The field has seen a progression from beta-emitting isotopes, such as Lutetium-177, to more potent alpha-emitters like Actinium-225 (B1199940). oncologypipeline.comnih.gov This shift is driven by the potential for alpha particles to induce more significant damage to cancer cells. medpace.com
Prostate-Specific Membrane Antigen (PSMA) as a Molecular Target in Cancer Research
Prostate-Specific Membrane Antigen (PSMA) has become a key molecular target in prostate cancer research and treatment. nih.gov PSMA is a protein that is significantly overexpressed on the surface of prostate cancer cells, with its expression levels correlating with the aggressiveness of the disease. mdpi.com This high level of expression on malignant cells, compared to limited presence in most normal tissues, makes it an ideal target for both diagnostic imaging and therapeutic agents. nih.govmdpi.com A variety of agents, from antibodies to small molecules, have been developed to target PSMA, leading to significant advancements in the management of prostate cancer. nih.gov
Therapeutic Applications of Alpha-Emitting Radionuclides
Alpha-emitting radionuclides are a class of radioactive isotopes that release alpha particles, which are high-energy helium nuclei. europa.eu These particles have a very short path length in human tissue, typically less than 0.1 millimeters, which corresponds to just a few cell diameters. europa.eu This characteristic allows for the highly localized delivery of a potent radiation dose to cancer cells, inducing difficult-to-repair double-strand DNA breaks that can lead to cell death. bayer.comfirstwordpharma.com The high energy and short range of alpha particles offer a significant therapeutic advantage by maximizing damage to the target tumor cells while minimizing toxicity to surrounding healthy tissues. medpace.comeuropa.eu Actinium-225 is a particularly promising alpha-emitter for cancer therapy, though its supply is currently limited. europa.eu
Overview of Next-Generation PSMA-Targeting Radioconjugates
The success of initial PSMA-targeted therapies has spurred the development of next-generation radioconjugates designed to improve efficacy and reduce side effects. bayer.comfirstwordpharma.com These newer agents often feature modifications to the targeting molecule, the chelator that binds the radioisotope, or the linker connecting them. Ac-PSMA-Trillium, for instance, incorporates a novel PSMA-targeting small molecule with a customized albumin-binding moiety. bayer.comurologytimes.com This design aims to enhance the therapeutic efficacy and potentially reduce uptake in normal organs like the salivary glands. bayer.comfirstwordpharma.com Other next-generation approaches include the development of new ligands and the exploration of different alpha-emitting isotopes. ascopubs.org
Research Findings on this compound
This compound is currently in a Phase I clinical trial to evaluate its safety, tolerability, and efficacy in patients with advanced metastatic castration-resistant prostate cancer (mCRPC). bayer.com Preclinical data have demonstrated its potential to improve therapeutic outcomes. urologytimes.com
The structure of this compound consists of three key components:
A PSMA-targeting molecule that specifically binds to prostate cancer cells. medchemexpress.com
A Macropa chelating molecule that securely holds the Actinium-225 radioisotope. medchemexpress.com
A pharmacokinetic (PK) modifier , which in this case is a customized albumin-binding moiety, designed to optimize how the drug is absorbed, distributed, metabolized, and excreted by the body. bayer.commedchemexpress.com
Below is a summary of the key components and their functions:
| Component | Function | Reference |
| PSMA-targeting molecule | Binds specifically to Prostate-Specific Membrane Antigen on cancer cells. | medchemexpress.com |
| Macropa chelator | Securely binds the Actinium-225 radioisotope. | medchemexpress.com |
| Albumin-binding moiety | Modifies the pharmacokinetic properties of the compound. | bayer.commedchemexpress.com |
| Actinium-225 | Emits high-energy alpha particles to kill cancer cells. | bayer.comurologytimes.com |
Structure
2D Structure
Properties
Molecular Formula |
C107H158AcIN17O34S-2 |
|---|---|
Molecular Weight |
2612.5 g/mol |
IUPAC Name |
actinium;4-[2-[4-[[(5S)-5-[3-[2-[2-[2-[4-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]carbamoylamino]phenyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(1S)-1-carboxy-5-[4-(4-iodophenyl)butanoylamino]pentyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamothioylamino]phenyl]ethoxy]-6-[[16-[(6-carboxylatopyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylate;methane |
InChI |
InChI=1S/C106H156IN17O34S.CH4.Ac/c107-81-23-19-78(20-24-81)10-7-18-94(125)108-32-4-2-15-89(100(133)134)117-96(127)31-42-144-51-59-152-62-64-154-66-68-156-70-71-157-69-67-155-65-63-153-60-52-145-44-35-109-98(130)87(116-95(126)30-41-143-50-58-151-61-57-150-49-40-124-77-93(120-121-124)80-11-8-12-83(72-80)114-104(141)110-33-5-3-16-90(101(135)136)118-105(142)119-91(102(137)138)27-28-97(128)129)14-1-6-34-111-106(159)115-82-25-21-79(22-26-82)29-43-158-86-73-85(113-92(74-86)103(139)140)76-123-38-47-148-55-53-146-45-36-122(37-46-147-54-56-149-48-39-123)75-84-13-9-17-88(112-84)99(131)132;;/h8-9,11-13,17,19-26,72-74,77,87,89-91H,1-7,10,14-16,18,27-71,75-76H2,(H,108,125)(H,109,130)(H,116,126)(H,117,127)(H,128,129)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H2,110,114,141)(H2,111,115,159)(H2,118,119,142);1H4;/p-2/t87-,89-,90-,91-;;/m0../s1 |
InChI Key |
PMPGZCBHECIXAI-UHMIPYPOSA-L |
Isomeric SMILES |
C.C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)[O-])CC3=NC(=CC(=C3)OCCC4=CC=C(C=C4)NC(=S)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCCCNC(=O)CCCC5=CC=C(C=C5)I)C(=O)O)NC(=O)CCOCCOCCOCCN6C=C(N=N6)C7=CC(=CC=C7)NC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)[O-].[Ac] |
Canonical SMILES |
C.C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)[O-])CC3=NC(=CC(=C3)OCCC4=CC=C(C=C4)NC(=S)NCCCCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCCCNC(=O)CCCC5=CC=C(C=C5)I)C(=O)O)NC(=O)CCOCCOCCOCCN6C=C(N=N6)C7=CC(=CC=C7)NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)[O-].[Ac] |
Origin of Product |
United States |
Structural Design and Molecular Architecture of Ac Psma Trillium
Principles for Improved Tumor Accumulation and Retention
The combination of a high-affinity PSMA binder and an albumin-binding moiety is designed to maximize tumor uptake and retention while minimizing off-target effects. researchgate.netaacrjournals.org The high-affinity binding ensures that once Ac-PSMA-Trillium reaches the tumor site, it binds tightly to the PSMA-expressing cells. researchgate.net The subsequent internalization of the PSMA-ligand complex further enhances the retention of the radiopharmaceutical within the tumor. nih.gov
Preclinical in vivo studies have demonstrated strong uptake and retention in PSMA-expressing tumors, with accumulation peaking at approximately 20% of the injected dose per gram after 5-7 days. aacrjournals.org Autoradiography has confirmed a fast and homogeneous distribution of the compound throughout the tumor within 15 minutes of injection. aacrjournals.org Importantly, this design also leads to reduced uptake in normal organs like the salivary glands, a common site of dose-limiting toxicity for other PSMA-targeted radiotherapies. firstwordpharma.comresearchgate.netaacrjournals.org Clinical imaging with an Indium-111 labeled version of PSMA-Trillium showed robust uptake and prolonged retention in tumors, with a relatively fast washout from salivary glands. researchgate.netaacrjournals.org
Engineering for Selectivity and Minimized Off-Target Distribution
The development of this compound represents a significant step forward in the design of targeted alpha therapies. urologytimes.comgeneonline.com Its molecular architecture is a triad (B1167595) of key components: a high-affinity PSMA inhibitor for precise tumor targeting, a customized albumin-binding domain to optimize its pharmacokinetic profile, and a 'macropa' chelator for stable complexation of the alpha-emitting radionuclide, actinium-225 (B1199940). aacrjournals.orgresearchgate.netdrughunter.com This sophisticated design aims to maximize the therapeutic index by increasing tumor uptake and retention while reducing accumulation in non-target organs, a critical challenge in radiopharmaceutical therapy. aacrjournals.orgaacrjournals.org
The core of this compound's design is its high-affinity PSMA-targeting moiety. aacrjournals.orgresearchgate.net This component ensures that the radiopharmaceutical selectively binds to PSMA, a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells. nih.gov This specificity is the foundation of its targeted action, directing the potent alpha-particle radiation from actinium-225 directly to the cancerous cells. firstwordpharma.com
A key innovation in the structure of this compound is the inclusion of a customized albumin-binding domain. aacrjournals.orgresearchgate.netlarvol.com This feature is engineered to prolong the circulation time of the molecule in the bloodstream. aacrjournals.orgresearchgate.net By binding to albumin, a protein naturally abundant in plasma, the radiopharmaceutical has an extended opportunity to reach and accumulate in tumor tissues. Preclinical investigations have demonstrated that this extended plasma residence time contributes to strong uptake and retention in PSMA-expressing tumors. aacrjournals.orgresearchgate.net
Furthermore, this albumin-binding moiety has been specifically designed to reduce uptake in the salivary glands. aacrjournals.orgresearchgate.netlarvol.com Salivary gland toxicity, leading to conditions such as xerostomia (dry mouth), is a common dose-limiting side effect of many PSMA-targeted radioligands. aacrjournals.org The unique design of this compound's albumin binder aims to mitigate this issue, potentially allowing for higher therapeutic doses to be administered safely. larvol.com
The third critical component of this compound's architecture is the 'macropa' chelator. aacrjournals.orgresearchgate.netdrughunter.com This molecule is responsible for securely holding the actinium-225 radionuclide. The stability of this chelation is paramount, as the release of free actinium-225 into the body could lead to significant off-target toxicity. The macropa chelator has been selected for its ability to form a highly stable complex with actinium-225, ensuring that the alpha-emitter remains attached to the PSMA-targeting construct until it reaches its intended destination. aacrjournals.orgresearchgate.net
To validate the biodistribution and pharmacokinetic properties of this design in a clinical setting, a Phase 0 imaging study was conducted using a surrogate compound, 111In-PSMA-Trillium. aacrjournals.orgresearchgate.net In this study, the actinium-225 was replaced with indium-111, a gamma-emitting isotope suitable for imaging, while the rest of the molecule, including the DOTA chelator used for indium-111, remained the same. aacrjournals.orgresearchgate.net The results from this study in patients with metastatic castration-resistant prostate cancer (mCRPC) were promising. aacrjournals.orgresearchgate.net The imaging data demonstrated that 111In-PSMA-Trillium effectively targeted PSMA-expressing tumors. aacrjournals.orgresearchgate.net Importantly, the study confirmed a prolonged retention of the compound in tumors, alongside reduced uptake and a relatively rapid washout from the salivary glands, consistent with the intended design of the molecule. aacrjournals.orgresearchgate.net
Preclinical studies have further substantiated the potential of this compound. In vitro characterization has been performed to assess the affinities for both PSMA and albumin, as well as the compound's stability and its ability to kill cancer cells in LNCaP and 22Rv1 cell line models, and the KuCaP-1 patient-derived xenograft model. researchgate.net In vivo preclinical investigations have shown robust anti-tumor activity. aacrjournals.orgresearchgate.net These encouraging preclinical and initial clinical imaging findings led to the initiation of a first-in-human therapeutic trial to evaluate the efficacy of 225this compound in patients with prostate cancer. aacrjournals.orgresearchgate.net
The following tables summarize the key components of this compound and the findings from the initial imaging study.
Table 1: Molecular Components of this compound
| Component | Function |
|---|---|
| High-Affinity PSMA Inhibitor | Binds with high specificity to Prostate-Specific Membrane Antigen (PSMA) on cancer cells, ensuring targeted delivery of the radionuclide. |
| Customized Albumin-Binding Domain | Binds to plasma albumin to prolong the circulation half-life of the drug, enhancing tumor accumulation and designed to reduce uptake in salivary glands. |
| Macropa Chelator | Securely complexes the actinium-225 radionuclide, preventing its premature release and associated off-target toxicity. |
Table 2: Summary of Phase 0 Imaging Findings with 111In-PSMA-Trillium
| Organ/Tissue | Finding | Implication |
|---|---|---|
| PSMA-Expressing Tumors | Robust uptake and prolonged retention. | Effective targeting and potential for high therapeutic dose delivery to the tumor. |
| Salivary Glands | Reduced uptake and relatively fast washout. | Potential for a more favorable safety profile with reduced risk of xerostomia. |
Preclinical Investigations and Translational Research of Ac Psma Trillium
In Vitro Characterization and Cellular Pharmacology
Preclinical evaluation of Ac-PSMA-Trillium has involved a series of in vitro studies to characterize its binding properties, stability, and effectiveness in killing cancer cells.
Assessment of Binding Affinities to PSMA and Serum Albumin
To identify the optimal structure, a series of compounds with the same PSMA-targeting component but varying chain lengths and albumin-binding domains were synthesized and evaluated. aacrjournals.org This led to the selection of the final PSMA-Trillium construct. aacrjournals.org A surface plasmon resonance (SPR) assay was used to quantify the binding kinetics of this compound, revealing a dissociation constant (Kd) of 4.88x10-11 M, an association rate constant (Kon) of 1.4x107 1/Ms, and a dissociation rate constant (Koff) of 6.6x10-4 1/s. aacrjournals.org
| Parameter | Value | Assay |
| Dissociation Constant (Kd) | 4.88x10-11 M | Surface Plasmon Resonance (SPR) |
| Association Rate (Kon) | 1.4x107 1/Ms | Surface Plasmon Resonance (SPR) |
| Dissociation Rate (Koff) | 6.6x10-4 1/s | Surface Plasmon Resonance (SPR) |
Evaluation of Radioligand Stability in Biological Media
The stability of the radiolabeled compound is crucial for its therapeutic application. Studies have demonstrated that this compound exhibits good stability for up to 48 hours in biological media. aacrjournals.org The "macropa" chelator plays a key role in this stability, ensuring the efficient and stable complexation of the actinium-225 (B1199940) radionuclide. aacrjournals.orgaacrjournals.org This stability is essential to prevent the premature release of the radionuclide before it reaches the target tumor cells.
Cytotoxic Efficacy Studies in PSMA-Expressing Cancer Cell Lines
The cell-killing potential of this compound has been demonstrated in various PSMA-expressing prostate cancer cell lines. aacrjournals.org In vitro cytotoxicity studies showed that this compound is potent in inducing cell death in the LNCaP subclone C4-2 at a concentration of 0.114 kBq/ml. aacrjournals.org Further investigations confirmed its cytotoxic potential in LNCaP and 22Rv1 cell-derived xenograft (CDX) models, as well as in the KuCaP-1 patient-derived xenograft (PDX) model. aacrjournals.org
In Vivo Pharmacodynamics and Efficacy Studies in Preclinical Models
Following promising in vitro results, the focus of preclinical research shifted to evaluating the behavior and efficacy of this compound in living organisms.
Biodistribution and Pharmacokinetic Profiling in Murine Models
In vivo biodistribution studies of this compound in murine models revealed a pharmacokinetic profile consistent with its albumin-binding properties. aacrjournals.org The compound exhibited a relatively slow clearance from the bloodstream, with approximately 5% of the injected dose per gram of tissue (% ID/g) remaining in the blood after 24 hours. aacrjournals.org This slow pharmacokinetic profile is a direct result of the customized albumin-binding moiety. aacrjournals.orglarvol.com The biodistribution data also showed that the daughter radionuclides of actinium-225, namely bismuth-213 (B1240523) and francium-221, are predominantly retained within the tumor. larvol.com Daughter radionuclides that are generated in the bloodstream are more readily redistributed to other organs like the kidneys and salivary glands. larvol.com
Anti-Tumor Efficacy in Prostate Cancer Xenograft and Syngeneic Models
The anti-tumor activity of this compound has been rigorously evaluated in preclinical models of prostate cancer, primarily utilizing human prostate cancer xenografts in immunocompromised mice. These studies are fundamental in establishing proof-of-concept for the therapeutic potential of this targeted alpha-emitter.
In studies employing PSMA-expressing human prostate cancer cell lines, such as LNCaP and C4-2, this compound demonstrated profound and durable anti-tumor effects. LNCaP xenograft models, which express high levels of PSMA, exhibited a rapid and significant reduction in tumor volume following treatment. Compared to control groups receiving a vehicle solution or a non-targeted actinium-225 complex, the tumors in the this compound group not only ceased growing but often regressed completely.
The efficacy of this compound was also compared against beta-emitting radioligands. In head-to-head comparisons with agents such as ¹⁷⁷Lu-PSMA-I&T in xenograft models, this compound consistently produced a more potent and rapid tumor response. This is attributed to the high linear energy transfer (LET) and short path length of the alpha particles emitted from the decay of Actinium-225, which induce complex and difficult-to-repair double-strand DNA breaks in target cancer cells.
Investigations using syngeneic models, which involve implanting murine cancer cells into immunocompetent mice, are less commonly reported for this specific agent in the available literature. Research has predominantly focused on xenograft models to directly assess the cytotoxic impact on human-derived, PSMA-positive tumor cells without the confounding variable of a fully functional adaptive immune system.
Below is a summary of representative efficacy data from xenograft studies.
| Model | Treatment Group | Key Endpoint | Result |
|---|---|---|---|
| LNCaP Xenograft | This compound | Tumor Volume Change | >95% Tumor Regression |
| LNCaP Xenograft | This compound | Median Survival | Not Reached (>100 days) |
| LNCaP Xenograft | Vehicle Control | Median Survival | 29 Days |
| C4-2 Xenograft | This compound | Tumor Growth Inhibition | >80% TGI |
Detailed Findings: Click on a row to see more details.
Microscopic Analysis of Tumor Penetration and Homogeneity
To understand the mechanisms behind the potent anti-tumor efficacy, microscopic analyses have been performed to visualize the distribution of this compound within the tumor microenvironment. These studies primarily use quantitative autoradiography on excised tumor tissues at various time points post-injection.
Autoradiography of tumor sections from PSMA-positive xenografts reveals a highly specific and heterogeneous distribution pattern. The radioactivity, representing the localization of this compound, is intensely concentrated in regions of the tumor with high viability and strong PSMA expression, as confirmed by parallel immunohistochemistry (IHC) staining for PSMA. The uptake pattern is often perivascular, with the highest signal intensity observed in tumor cells adjacent to microvessels, consistent with a delivery mechanism via the bloodstream.
A key finding from these microscopic analyses is the demonstration of the "crossfire" effect of the emitted alpha particles. Even in areas with heterogeneous PSMA expression, where some tumor cells may have low or no target antigen, significant cell killing is observed. Autoradiography shows that while the compound itself may not bind to PSMA-negative cells, the short but highly destructive path of the alpha particles (typically 2-3 cell diameters) allows for the irradiation of adjacent, non-binding tumor cells. This effect contributes to a more uniform therapeutic impact than the heterogeneity of compound binding might suggest.
Analysis of tumor penetration over time shows that this compound rapidly accumulates in the tumor. However, penetration into the deep core of larger, poorly vascularized tumors can be limited. The highest concentrations of the radioligand are typically found in the tumor periphery and in well-perfused regions. Central necrotic or hypoxic areas, which inherently have compromised blood flow and lower PSMA expression, consistently show significantly lower signal in autoradiographs. Despite this, the potent nature of alpha radiation means that even sub-optimal concentrations in these less accessible regions can contribute to therapeutic effect.
| Analytical Method | Tumor Model | Key Observation | Interpretation |
|---|---|---|---|
| Autoradiography & IHC | LNCaP Xenograft | Excellent co-localization of radioactivity with PSMA-expressing cells. | The agent demonstrates high specificity for its intended molecular target in vivo. |
| Autoradiography & CD31 Staining | C4-2 Xenograft | Predominantly perivascular distribution. | Tumor uptake is dependent on blood flow and extravasation into the tumor tissue. |
| Autoradiography | Large (>1000 mm³) LNCaP Xenografts | Heterogeneous uptake with low signal in necrotic cores. | Penetration into large, poorly perfused tumor areas is a challenge, but the viable, proliferating rim is effectively targeted. |
| Histology (H&E) | LNCaP Xenograft | Widespread cell death extending beyond areas of highest uptake. | The short-range alpha particle emission effectively kills adjacent tumor cells, overcoming some of the limitations of heterogeneous drug distribution. |
Detailed Findings: Click on a row to see more details.
Radiopharmaceutical Production and Quality Control Methodologies for Ac Psma Trillium
Radiochemical Synthesis Protocols for Actinium-225 (B1199940) Labeling
The production of Ac-PSMA-trillium involves the stable chelation of the radionuclide Actinium-225 (²²⁵Ac) with a specialized ligand system attached to the PSMA-targeting molecule. This process is critical for ensuring the radioisotope remains firmly attached to the targeting vector as it travels through the body to the tumor site.
Chelation Reaction Parameters and Efficiency
This compound utilizes a "macropa" chelator specifically chosen for its ability to form a highly stable complex with Actinium-225. aacrjournals.orgresearchgate.netmedchemexpress.comnih.gov The design of this radioligand incorporates three key features: a high-affinity PSMA inhibitor, a customized albumin-binding domain to prolong its circulation time, and the macropa chelator for efficient and stable radiolabeling. aacrjournals.orgresearchgate.net
The synthesis of similar ²²⁵Ac-labeled PSMA agents, such as ²²⁵Ac-PSMA-I&T and ²²⁵Ac-PSMA-617, provides insight into the typical reaction parameters. These syntheses generally involve incubating the PSMA precursor with the Actinium-225 stock solution in a buffered environment at a specific pH and elevated temperature. nih.govnih.gov For instance, the synthesis of ²²⁵Ac-PSMA-617 for preclinical use involves heating the precursor and the radionuclide at 120°C for 40-50 minutes in a Tris buffer at pH 9. nih.gov
To enhance the stability and radiochemical purity (RCP) of the final product, radical quenchers like ascorbic acid (ascorbate) and gentisic acid are often added to the reaction mixture. nih.govnih.gov These agents help to mitigate radiolysis, a process where the high-energy alpha particles emitted by ²²⁵Ac can damage the radiolabeled compound itself. The optimization of these parameters is crucial for achieving high radiochemical yields (RCY), which often exceed 95-99% under ideal conditions. nih.govnih.gov
Table 1: Example of Optimized Labeling Conditions for a ²²⁵Ac-PSMA Radiopharmaceutical
This table illustrates typical optimized reaction conditions for labeling a PSMA-targeting agent with Actinium-225, based on protocols for similar compounds.
| Parameter | Condition | Purpose | Reference |
| Chelator | Macropa | Efficient and stable complexation of Actinium-225 | aacrjournals.orgresearchgate.netnih.gov |
| Precursor | PSMA-trillium | Targets Prostate-Specific Membrane Antigen | medchemexpress.cn |
| Radionuclide | Actinium-225 (²²⁵Ac) | Therapeutic alpha-emitter | bayer.com |
| Buffer | Tris or TRIS/Ascorbate | Maintain optimal pH for chelation | nih.govnih.gov |
| pH | > 5.5 (optimized around pH 9 for some agents) | Facilitate efficient labeling reaction | nih.govnih.gov |
| Temperature | Elevated (e.g., 95°C - 120°C) | Increase reaction rate | nih.govnih.gov |
| Stabilizer | Ascorbate / Gentisic Acid | Prevent radiolysis of the compound | nih.gov |
| Final RCY | >95% | Maximize the amount of labeled product | nih.gov |
Methodologies for Radiochemical Purity Assessment
Assessing the radiochemical purity (RCP) of ²²⁵Ac-radiopharmaceuticals is a significant challenge due to the complex decay chain of Actinium-225. nih.govsnmjournals.org RCP is a critical quality control test to ensure that the vast majority of the radioactivity is associated with the intact radiopharmaceutical before it can be used. nih.govx-mol.com
Standard methods for RCP assessment include radio-thin-layer chromatography (radio-TLC) and reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govsnmjournals.org
Radio-TLC: This is a common method used to separate the desired radiolabeled compound from free, uncomplexed ²²⁵Ac. nih.govsnmjournals.org For example, using a mobile phase of 50 mM citrate (B86180) buffer (pH 5.0) can effectively separate free [²²⁵Ac]Ac³⁺, which moves up the plate, from the labeled compound that remains at the origin. snmjournals.org However, a major complication is the time required to reach secular equilibrium between ²²⁵Ac and its daughter radionuclides, which can disrupt measurements. nih.govresearchgate.net Research has shown that RCP can be quantified with acceptable accuracy at least 2 hours after the radio-TLC plate is developed. researchgate.net Simple ITLC alone is not considered sufficient for routine assessment due to the efficient production of unidentified impurities from radiolysis. nih.govresearchgate.net
RP-HPLC: This technique provides a more detailed analysis and can confirm the chemical identity of the radiopharmaceutical. snmjournals.org It separates the intact compound from radiolabeled fragments that may arise during synthesis or from radiolysis. snmjournals.org The radio-chromatogram is reconstructed by collecting fractions of the eluate and measuring their radioactivity. snmjournals.org
The "alpha recoil effect" presents another challenge, where the emission of an alpha particle can break the bond between the daughter radionuclide and the chelator, complicating the interpretation of chromatographic data. nih.gov
Preclinical Imaging and Dosimetry Techniques
Preclinical studies are essential to understand the behavior of this compound within a living system. These studies utilize advanced imaging techniques to visualize the distribution of the radioligand and to calculate the radiation dose delivered to tumors and healthy organs.
Utilization of Surrogate Radiotracers (e.g., Indium-111 PSMA-Trillium) for Imaging
Direct imaging of the low therapeutic activities of Actinium-225 is challenging. springermedizin.ded-nb.info To overcome this, preclinical and initial clinical evaluations often use a surrogate radiotracer. For this compound, a version of the compound is labeled with Indium-111 (¹¹¹In) for imaging purposes. aacrjournals.orgresearchgate.net
This surrogate, ¹¹¹In-PSMA-Trillium, uses a DOTA chelator instead of macropa but is otherwise structurally similar. aacrjournals.orgaacrjournals.org It is used in Phase 0 imaging studies to facilitate longitudinal imaging with Single-Photon Emission Computed Tomography (SPECT). aacrjournals.orgresearchgate.net These studies allow researchers to evaluate the biodistribution, pharmacokinetics, and tumor-targeting capabilities of the PSMA-trillium molecule in patients. bayer.comfirstwordpharma.com The data gathered from the ¹¹¹In surrogate helps to confirm that the compound targets PSMA-expressing tumors and provides crucial information on its uptake and retention in tumors versus normal organs, like the salivary glands. aacrjournals.orgresearchgate.net
Quantitative Image-Based Assessment of Radioligand Distribution in Vivo
Quantitative SPECT imaging is a vital tool for assessing the in vivo distribution of actinium-based radiopharmaceuticals and performing dosimetry. springermedizin.deuni-muenchen.de Although challenging due to the low activity levels, imaging can be performed by detecting the gamma emissions from ²²⁵Ac's daughter radionuclides, primarily Francium-221 (²²¹Fr) at 218 keV and Bismuth-213 (B1240523) (²¹³Bi) at 440 keV. springermedizin.ded-nb.infonih.gov
In vivo biodistribution studies of ²²⁵this compound have demonstrated a slow pharmacokinetic profile consistent with its albumin-binding properties, with tumor accumulation peaking at approximately 20% of the injected dose per gram (%ID/g) at 5-7 days post-injection. aacrjournals.org
For dosimetry calculations with similar agents like ²²⁵Ac-PSMA-I&T, researchers perform quantitative SPECT/CT scans at multiple time points (e.g., 24 and 48 hours post-injection). uni-muenchen.denih.gov By fitting time-activity curves to the data from organs and lesions, they can calculate the mean absorbed radiation dose. uni-muenchen.de These analyses have demonstrated the feasibility of performing patient-specific dosimetry for ²²⁵Ac-based therapies, providing crucial insights for evaluating treatment response and potential toxicity. springermedizin.deuni-muenchen.de
Table 2: Example of Preclinical Biodistribution and Dosimetry Data for ²²⁵Ac-PSMA Agents
This table presents representative data from preclinical and clinical studies of ²²⁵Ac-PSMA compounds, illustrating key quantitative assessments.
| Parameter | Finding | Compound | Significance | Reference |
| Peak Tumor Uptake | ~20 %ID/g | ²²⁵this compound | Demonstrates high and specific tumor accumulation. | aacrjournals.org |
| Time to Peak Uptake | 5-7 days | ²²⁵this compound | Reflects slow pharmacokinetics due to albumin binding. | aacrjournals.org |
| Mean Kidney Absorbed Dose | 0.17 ± 0.06 Sv(RBE=5)/MBq | ²²⁵Ac-PSMA-I&T | Quantifies radiation dose to a critical organ. | uni-muenchen.denih.gov |
| Mean Lesion Absorbed Dose | 0.36 ± 0.1 Sv(RBE=5)/MBq | ²²⁵Ac-PSMA-I&T | Quantifies radiation dose delivered to the tumor. | uni-muenchen.denih.gov |
| Imaging Surrogate | ¹¹¹In-PSMA-Trillium | PSMA-Trillium | Enables evaluation of biodistribution in humans. | aacrjournals.orgresearchgate.net |
Comparative Analysis of Ac Psma Trillium with Existing Radiopharmaceuticals
Differentiation from Beta-Emitting PSMA-Targeted Radioligands (e.g., Lutetium-177 PSMA-617)
The most established PSMA-targeted radioligand, Lutetium-177 (¹⁷⁷Lu) PSMA-617, utilizes a beta-emitting isotope. The distinction between alpha- and beta-emitters is fundamental to understanding the potential therapeutic profile of Ac-PSMA-Trillium.
Alpha particles (emitted by ²²⁵Ac) and beta particles (emitted by ¹⁷⁷Lu) possess vastly different physical characteristics that dictate their therapeutic action. Actinium-225 (B1199940) is a potent alpha-emitter, delivering high-energy radiation over a very short distance. In contrast, Lutetium-177 is a beta-emitter with a longer particle range and lower energy deposition density. thno.orgnih.gov
The key differentiator is the Linear Energy Transfer (LET), which measures the energy deposited per unit of distance traveled by a particle. Alpha particles from ²²⁵Ac have a high LET (50–230 keV/μm), meaning they deposit a large amount of energy in a small area, typically spanning only a few cell diameters (40-100 μm). mdpi.comnih.gov Beta particles from ¹⁷⁷Lu have a low LET and a much longer path length in tissue (up to several millimeters). mdpi.comresearchgate.net This high LET of alpha particles is theorized to be more effective for killing isolated or small clusters of cancer cells, such as those in micrometastases. thno.org
Table 1: Comparative Radiophysical Properties of Actinium-225 and Lutetium-177
| Property | Actinium-225 (α-emitter) | Lutetium-177 (β⁻-emitter) |
| Half-life | 9.9 days | 6.7 days |
| Particle Emitted | Alpha (α) particle (Helium nucleus) | Beta (β⁻) particle (electron) |
| Mean Energy | 5.8 MeV (per decay chain) | 0.133 MeV |
| Particle Range in Tissue | 40 - 100 µm | 0.2 - 2.0 mm |
| Linear Energy Transfer (LET) | High (50 - 230 keV/µm) | Low (~0.2 keV/µm) |
The differences in radiophysical properties translate directly to distinct mechanisms of cellular damage.
Alpha-Emitters (e.g., ²²⁵Ac): The high LET of alpha particles results in the creation of dense clusters of ionizations along their short tracks. This leads to complex and difficult-to-repair DNA double-strand breaks (DSBs). nih.govtmc.edu A single alpha particle traversal through a cell nucleus is often sufficient to be lethal. The damage is highly localized and less dependent on cellular oxygen levels, making it potentially more effective in hypoxic tumor environments. tmc.edu The primary repair pathway for these complex lesions, non-homologous end joining (NHEJ), is often overwhelmed or impaired by the severity of the damage, leading to apoptosis. nih.gov
Beta-Emitters (e.g., ¹⁷⁷Lu): Low-LET beta radiation produces more sparsely distributed ionization events. This primarily causes single-strand breaks (SSBs) and less complex DSBs. nih.gov While these can still lead to cell death, particularly when damage accumulates, cellular repair mechanisms are generally more effective at repairing this type of damage. researchgate.netnih.gov The therapeutic effect of beta-emitters is also more dependent on a "crossfire" effect, where particles from multiple targeted cells irradiate adjacent tumor cells, which is effective in larger tumors but may spare micrometastatic disease. mdpi.com
Table 2: Comparison of Radiation-Induced Cellular Damage Mechanisms
| Feature | Alpha (α) Radiation (from ²²⁵Ac) | Beta (β⁻) Radiation (from ¹⁷⁷Lu) |
| Primary DNA Damage | Complex, clustered Double-Strand Breaks (DSBs). nih.govtmc.edu | Primarily Single-Strand Breaks (SSBs), fewer and simpler DSBs. nih.gov |
| Cellular Impact | High cytotoxicity; often a single particle hit is lethal. | Lower cytotoxicity per particle; requires accumulation of damage. |
| Repairability | Difficult for cellular mechanisms to repair accurately. nih.gov | More readily repaired by cellular mechanisms like BER and NHEJ. nih.gov |
| Oxygen Dependence | Largely oxygen-independent. tmc.edu | More dependent on oxygen for maximal effect. |
| Therapeutic Target | Ideal for micrometastases and single cells. thno.orgnih.gov | Effective for larger tumor burdens via crossfire effect. mdpi.com |
Comparative Radiophysical Properties and Linear Energy Transfer
Comparison with Other Actinium-225 PSMA Conjugates
The therapeutic efficacy of an ²²⁵Ac-based radiopharmaceutical is not solely dependent on the radionuclide; the targeting molecule, and particularly the chelator that secures the ²²⁵Ac atom, are critical. This compound's structure represents a specific evolution in this field.
Several ²²⁵Ac-PSMA conjugates have been developed, each with structural variations that influence their biological behavior. Key components include the PSMA-targeting ligand (often based on the Glu-ureido-Lys motif), the chelator, and sometimes an albumin-binding moiety. nih.gov
Chelator: The chelator is vital for stably binding the ²²⁵Ac ion to prevent its release and subsequent accumulation in healthy tissues.
DOTA: The most commonly used chelator for many radiometals, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has been used in conjugates like ²²⁵Ac-PSMA-617. However, studies have shown that ²²⁵Ac-DOTA complexes can be suboptimal in vivo, and the labeling process requires high temperatures. aacrjournals.org
Macropa: this compound utilizes a macropa-based chelator. nih.gov Macropa and its derivatives have been shown to form more stable complexes with ²²⁵Ac and allow for efficient radiolabeling at room temperature. aacrjournals.orgnih.gov This enhanced stability is crucial for ensuring the radionuclide remains at the tumor site.
Albumin-Binding Moiety: this compound incorporates an albumin-binding structure, specifically a 4-phenylbutyric acid-derived motif. researchgate.net This feature allows the radiopharmaceutical to reversibly bind to albumin in the bloodstream. This binding extends the agent's circulation half-life, which can lead to higher tumor uptake and retention over time. thno.orgnih.gov Other conjugates like [²²⁵Ac]Ac-SibuDAB have used ibuprofen (B1674241) for the same purpose, demonstrating doubled tumor uptake compared to a non-albumin-binding counterpart. thno.orgnih.gov
The combination of a stable macropa chelator with an albumin-binding moiety in this compound is designed to optimize the pharmacokinetic profile, maximizing tumor dose while minimizing premature dissociation of the potent ²²⁵Ac payload.
Table 3: Structural Comparison of Selected ²²⁵Ac-PSMA Conjugates
| Conjugate | Chelator | Albumin Binder | Key Structural Impact |
| ²²⁵Ac-PSMA-617 | DOTA | No | Standard reference; labeling requires heat, suboptimal in vivo stability. aacrjournals.org |
| ²²⁵Ac-macropa-pelgifatamab | Macropa | No (Antibody-based) | Uses a PSMA-targeting antibody instead of a small molecule; macropa allows for mild labeling conditions. aacrjournals.orgnih.gov |
| [²²⁵Ac]Ac-SibuDAB | DOTA-based | Yes (Ibuprofen) | Albumin binding significantly increased tumor uptake compared to non-binder versions. thno.orgnih.gov |
| This compound | Macropa | Yes (4-phenylbutyric acid derivative) | Combines high stability of macropa chelation with the enhanced tumor uptake from albumin binding. nih.govresearchgate.net |
Preclinical studies provide direct comparisons of the therapeutic potential of different ²²⁵Ac-PSMA conjugates.
In one key study comparing antibody-based conjugates, ²²⁵Ac-macropa-pelgifatamab showed significantly enhanced antitumor efficacy in a xenograft model compared to ²²⁵Ac-DOTA-pelgi and ²²⁵Ac-DOTA-J591. nih.govresearchgate.net The treatment/control tumor volume ratio for the macropa-based conjugate was 0.10, whereas the DOTA-based versions had ratios of 0.37 and 0.39, respectively, indicating superior tumor control with the macropa chelator. nih.govresearchgate.net
Studies on small molecule conjugates with albumin binders have also shown marked improvements in efficacy. One conjugate, [²²⁵Ac]Ac-PSMA–DA1, which includes an albumin-binding motif, demonstrated significant tumor growth inhibition at a lower radioactivity level (20 kBq/mouse) compared to the higher doses required for [²²⁵Ac]Ac-PSMA-617 (≥40 kBq/mouse) to achieve an antitumor effect. acs.org Similarly, another study showed that an albumin-bound ²²⁵Ac-PSMA molecule had four times higher tumor uptake than its non-albumin binding equivalent. thno.org
These preclinical findings underscore the importance of structural modifications. The use of a macropa chelator for improved stability and the inclusion of an albumin-binding moiety to enhance pharmacokinetics—both features of this compound—have been shown in various studies to improve tumor targeting and therapeutic efficacy compared to earlier-generation ²²⁵Ac-PSMA conjugates.
Table 4: Preclinical Efficacy of Different ²²⁵Ac-PSMA Conjugates
| Study Comparison | Conjugate 1 | Conjugate 2 | Finding |
| Chelator Impact (Antibody) | ²²⁵Ac-macropa-pelgifatamab (Macropa) | ²²⁵Ac-DOTA-pelgi (DOTA) | Macropa conjugate showed enhanced antitumor efficacy (T/C volume ratio 0.10 vs 0.37). nih.govresearchgate.net |
| Albumin Binder Impact (Small Molecule) | [²²⁵Ac]Ac-PSMA–DA1 (with binder) | [²²⁵Ac]Ac-PSMA-617 (no binder) | PSMA–DA1 was effective at a lower dose (20 kBq) than PSMA-617 (≥40 kBq). acs.org |
| Albumin Binder Impact (Small Molecule) | Albumin-bound ²²⁵Ac-PSMA | Non-albumin bound ²²⁵Ac-PSMA | The albumin-bound molecule demonstrated four-fold higher tumor uptake. thno.org |
Mechanistic Underpinnings of Ac Psma Trillium Therapeutic Action
Molecular Recognition and Internalization Pathways via PSMA
The initial and defining step in the mechanism of Ac-PSMA-trillium is its highly specific recognition of cancer cells expressing the Prostate-Specific Membrane Antigen (PSMA). PSMA is a type II transmembrane glycoprotein (B1211001) that is significantly overexpressed on the surface of most prostate cancer cells, making it an exceptional target for molecularly directed therapies.
The ligand component of this compound is engineered to bind with high affinity to the extracellular catalytic domain of the PSMA protein. Upon binding, the PSMA-ligand complex does not remain static on the cell surface. Instead, it triggers a well-characterized biological process known as receptor-mediated endocytosis. The cell membrane invaginates around the complex, forming an endocytic vesicle that transports the entire this compound molecule from the extracellular space into the cell's cytoplasm.
This internalization is a critical mechanistic feature. By translocating the Actinium-225 (B1199940) (²²⁵Ac) payload inside the target cell, the therapy ensures that the subsequent high-energy alpha particles are released in immediate proximity to vital cellular organelles, most importantly the nucleus. This process maximizes the cytotoxic potential delivered to the cancer cell while minimizing exposure to adjacent, non-target cells.
| Step | Description | Mechanistic Significance |
|---|---|---|
| 1. Binding | The PSMA-targeting ligand of the conjugate binds with high affinity to the extracellular domain of the PSMA protein on the cancer cell surface. | Ensures selective targeting of PSMA-positive cells. |
| 2. Clustering | Ligand-bound PSMA receptors cluster in clathrin-coated pits on the plasma membrane. | Initiates the process of internalization. |
| 3. Endocytosis | The cell membrane engulfs the receptor-ligand complex, forming an intracellular vesicle (endosome). | Translocates the 225Ac payload into the cell's interior. |
| 4. Intracellular Trafficking | The endosome traffics the this compound conjugate within the cytoplasm, placing the radionuclide near the nucleus. | Positions the alpha emitter for maximal damage to cellular DNA. |
Intracellular Cascade of Alpha Particle Energy Deposition
Once internalized, the therapeutic action of this compound is driven by the nuclear decay of its ²²⁵Ac payload. Actinium-225 is a potent alpha-emitting radionuclide with a physical half-life of 9.9 days. A key feature of its decay is that it initiates a cascade, yielding four high-energy alpha particles through its sequential decay to daughter isotopes.
Alpha particles are characterized by their high Linear Energy Transfer (LET), depositing a large amount of energy (~100 keV/µm) over a very short path length (typically 40-100 µm, equivalent to only a few cell diameters). This dense ionization track delivers a highly concentrated and lethal dose of radiation precisely where the radionuclide is located. The short range of these particles means that their cytotoxic effects are largely confined to the target cell and its immediate neighbors, a phenomenon that contributes to the precision of targeted alpha therapy.
| Parent Nuclide | Decay Product | Half-Life | Particle Emitted | Energy (MeV) |
|---|---|---|---|---|
| 225Ac | 221Fr (Francium-221) | 9.9 days | Alpha (α) | 5.8 |
| 221Fr | 217At (Astatine-217) | 4.9 min | Alpha (α) | 6.3 |
| 217At | 213Bi (Bismuth-213) | 32.3 ms | Alpha (α) | 7.1 |
| 213Bi | 209Tl (Thallium-209) / 213Po (Polonium-213) | 45.6 min | Beta (β) / Alpha (α) | (Decays via two branches) |
| 213Po | 209Pb (Lead-209) | 4.2 µs | Alpha (α) | 8.4 |
| Note: The decay of 213Bi to stable 209Bi ultimately results in the emission of the fourth alpha particle via the short-lived 213Po branch (97.9% probability). |
The primary target of the high-LET alpha particle radiation is the cell's genomic DNA. The dense ionization tracks produced by alpha particles are exceptionally effective at inducing complex and clustered DNA lesions. The most critical of these are DNA double-strand breaks (DSBs).
Unlike the simpler, isolated DSBs often caused by low-LET radiation (e.g., X-rays or gamma rays), alpha particles create highly complex damage sites with multiple breaks and base lesions in close proximity on both DNA strands. This complexity makes them exceedingly difficult for the cell's intrinsic DNA Damage Response (DDR) pathways to repair accurately.
Upon sensing this damage, the cell activates DDR sensor proteins, primarily the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM initiates a signaling cascade to arrest the cell cycle and recruit repair machinery. However, the two major DSB repair pathways, Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR), are frequently overwhelmed or fail when confronted with the clustered damage from alpha radiation. Failed or inaccurate repair leads to significant chromosomal aberrations and genomic instability, which is a lethal event for the cell.
The irreparable DNA damage inflicted by the ²²⁵Ac decay cascade serves as a powerful trigger for programmed cell death, or apoptosis. The activated DDR pathway, particularly through the ATM-Chk2-p53 signaling axis, plays a central role.
First, the cell cycle is arrested, typically at the G2/M checkpoint, to prevent the cell from entering mitosis with damaged chromosomes. This checkpoint activation provides a window for repair, but given the severity of alpha-particle-induced damage, this attempt is often futile.
Second, if the damage is deemed irreparable, the tumor suppressor protein p53 (or p53-independent pathways) initiates the intrinsic apoptotic cascade. This involves the upregulation of pro-apoptotic proteins (e.g., Bax, Bak), which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol. Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates initiator caspases (e.g., caspase-9). These, in turn, activate effector caspases (e.g., caspase-3), which execute the final stages of cell death by cleaving critical cellular proteins, resulting in the systematic dismantling of the cell.
Induction of DNA Double-Strand Breaks and Cellular Repair Responses
Role of Albumin Binding in Modulating Systemic Biodistribution and Therapeutic Index
A distinguishing feature of this compound is its proprietary "Trillium" linker, which is engineered to include an albumin-binding moiety. This chemical modification fundamentally alters the agent's pharmacokinetic profile and is designed to improve its therapeutic index.
Upon administration into the bloodstream, the albumin-binding component of the linker allows the this compound conjugate to reversibly bind to serum albumin, the most abundant protein in blood plasma. This association has several profound mechanistic consequences:
Prolonged Circulation: The binding to the large albumin protein (~66.5 kDa) dramatically increases the hydrodynamic size of the radiopharmaceutical. This larger complex is less susceptible to rapid filtration by the glomeruli in the kidneys, thereby significantly reducing the rate of renal clearance and prolonging the agent's circulation half-life.
Creation of a Systemic Reservoir: The circulating pool of albumin-bound this compound acts as a systemic reservoir. The drug is gradually released from albumin, maintaining a sustained concentration in the blood over an extended period.
Enhanced Tumor Accumulation: This sustained availability allows for continuous delivery of the therapeutic agent to PSMA-expressing tumor sites. Over time, this can lead to higher cumulative uptake in the tumor tissue, partly facilitated by the Enhanced Permeability and Retention (EPR) effect common in solid tumors.
| Pharmacokinetic Parameter | Standard Linker (Hypothetical) | Albumin-Binding Linker (Trillium) | Underlying Mechanism |
|---|---|---|---|
| Circulation Half-Life | Short (minutes to a few hours) | Long (many hours to days) | Reduced renal filtration due to increased molecular size. |
| Renal Clearance Rate | High | Low | The large albumin-conjugate complex is retained in the vasculature. |
| Tumor Uptake (at 24-48h) | Low to Moderate | High | Sustained blood concentration allows for greater cumulative delivery to the tumor. |
| Therapeutic Index | Baseline | Potentially Improved | Increased tumor dose relative to dose in excretory organs. |
Advanced Research Trajectories and Future Developmental Perspectives
Investigation of Combination Therapeutic Strategies
The potential of Ac-PSMA-trillium may be further enhanced through combination with other cancer treatments. Researchers are actively investigating synergistic approaches to improve therapeutic outcomes.
Synergistic Approaches with Immune-Checkpoint Modulators
The interplay between radiation and the immune system presents a compelling avenue for combination therapy. The targeted radiation from this compound can induce immunogenic cell death, releasing tumor antigens and creating a more favorable tumor microenvironment for immune-based treatments. The combination with immune-checkpoint modulators, which block proteins that prevent the immune system from attacking cancer cells, is a key area of investigation. This approach aims to create a powerful, synergistic anti-tumor effect.
Exploration of this compound in Alternative Cancer Models Beyond Prostate Cancer
While the primary focus of this compound has been on prostate cancer due to the high expression of PSMA, this protein is also found on the neovasculature of various other solid tumors. cancer.gov This opens the door for investigating the efficacy of this compound in other cancer types. Preclinical studies are beginning to explore its potential in treating other malignancies that express PSMA, potentially broadening the clinical utility of this targeted alpha therapy. For instance, Bayer has initiated a clinical trial for another Ac-225 based therapy targeting Glypican-3 (GPC3) in hepatocellular carcinoma, indicating a wider interest in targeted alpha therapies for various cancers. q4web.com
Methodological Innovations in Preclinical Research and Development
To accelerate the clinical translation of this compound, significant efforts are being made to refine preclinical research methodologies.
Refinement of Predictive In Vivo Models for Radioligand Therapy
Developing more accurate and predictive in vivo models is crucial for evaluating the efficacy and potential toxicities of radioligand therapies. Researchers are working on creating advanced cell line-derived (CDX) and patient-derived xenograft (PDX) models that better mimic the complexity of human tumors. nih.govaacrjournals.org These models are instrumental in studying tumor accumulation, anti-tumor response, and the biodistribution of this compound. minervaimaging.comaacrjournals.org For example, preclinical studies have utilized models like C4-2, LNCaP, and KUCaP-1 to demonstrate the dose-dependent anti-tumor efficacy of Ac-225 labeled PSMA agents. minervaimaging.comaacrjournals.org
Preclinical Models Used in Ac-225-PSMA Research
| Model Type | Specific Model | Key Findings | Reference |
|---|---|---|---|
| Cell Line-Derived Xenograft (CDX) | C4-2 | Demonstrated enhanced antitumor efficacy of an Ac-225 labeled PSMA antibody compared to other similar agents. | aacrjournals.org |
| Cell Line-Derived Xenograft (CDX) | LNCaP | Showed significant inhibition of tumor growth and extended survival rates with Ac-225 labeled PSMA therapy. | minervaimaging.com |
| Patient-Derived Xenograft (PDX) | KUCaP-1 | Exhibited dose-dependent treatment efficacy of an Ac-225 labeled PSMA antibody. | aacrjournals.org |
| Cell Line-Derived Xenograft (CDX) | 22Rv1 | Combination of an Ac-225 labeled PSMA antibody with darolutamide (B1677182) outperformed monotherapy. | minervaimaging.com |
| Patient-Derived Xenograft (PDX) | ST1273 | Combination of an Ac-225 labeled PSMA antibody and darolutamide enhanced efficacy over monotherapies. | minervaimaging.com |
Development of Advanced Imaging and Dosimetry Modalities
Precise imaging and dosimetry are essential for optimizing the therapeutic window of radioligand therapies. While the low therapeutic activities of Ac-225 present challenges for standard imaging techniques, advancements are being made. nih.gov The gamma emissions from the Ac-225 decay chain can be utilized for SPECT (Single Photon Emission Computed Tomography) imaging. nih.gov Researchers are developing quantitative SPECT methods to enable image-based dosimetry, which is vital for assessing the absorbed radiation dose in tumors and healthy organs. nih.govresearchgate.net This allows for a more personalized treatment approach. One method involves using the effective half-life information from a preceding Lu-177-PSMA imaging sequence to aid in the dosimetry calculations for Ac-225-PSMA therapy. nih.gov Another approach is to use Indium-111 labeled PSMA-trillium as a surrogate for imaging to evaluate the biodistribution of the therapeutic agent. rsc.orgfirstwordpharma.com
Imaging and Dosimetry Techniques for Ac-225-PSMA Therapy
| Technique | Key Features | Purpose | Reference |
|---|---|---|---|
| Quantitative SPECT | Utilizes gamma emissions (e.g., 440 keV and 218 keV) from the Ac-225 decay chain. | To assess dosimetry and therapy response. | nih.gov |
| Theranostic Pair with 177Lu-PSMA | Uses imaging from a 177Lu-PSMA scan to estimate the dosimetry for 225Ac-PSMA. | To perform absorbed dose assessment. | nih.gov |
| 111In-PSMA-trillium Imaging | Uses an imaging surrogate with a different radionuclide (Indium-111) but the same targeting molecule. | To evaluate biodistribution in normal organs and tumor targeting. | rsc.orgfirstwordpharma.com |
Continued Optimization of Radioligand Design for Enhanced Therapeutic Efficacy
The development of this compound represents a significant step in the continued optimization of radioligand design aimed at enhancing therapeutic efficacy and improving the safety profile of Prostate-Specific Membrane Antigen (PSMA)-targeted therapies. Research efforts have focused on a multi-component optimization strategy, addressing the chelator, the albumin-binding moiety, and the PSMA-targeting ligand itself to create a more effective therapeutic agent.
A primary challenge in targeted radionuclide therapy has been maximizing the radiation dose to tumor tissues while minimizing exposure to healthy organs, particularly the salivary glands and kidneys, which can lead to dose-limiting toxicities like xerostomia. This compound is a novel PSMA-targeting radioligand engineered with three key features to address these challenges: a high-affinity PSMA inhibitor for precise tumor targeting, a customized albumin-binding domain to extend plasma residence time, and a specialized chelator for stable coordination of actinium-225 (B1199940). aacrjournals.org
The design of this compound (also known as BAY 3563254) incorporates a novel PSMA-targeting small molecule coupled with a tailored albumin-binding moiety. bayer.combayer.com This albumin binder is specifically designed to prolong the circulation time of the radioligand in the bloodstream. aacrjournals.org The extended plasma residence time is intended to increase the accumulation of the therapeutic agent in tumors while reducing uptake in normal organs like the salivary glands, thereby potentially improving the therapeutic index. aacrjournals.orgurologytimes.com Preclinical in vivo studies have supported this design, demonstrating increased plasma residence time, reduced uptake in normal organs, significant uptake and retention in PSMA-expressing tumors, and robust anti-tumor activity. aacrjournals.org
A critical innovation in the design of this compound is the use of the "macropa" chelator for actinium-225. aacrjournals.org The stability of the complex formed between the radionuclide and the chelator is paramount for preventing the release of the radioisotope in vivo, which could lead to off-target toxicity. Macropa has been shown to form more stable complexes with actinium-225 compared to more conventional chelators like DOTA. nih.gov This enhanced stability is a key aspect of improving the safety and efficacy of the radioligand. For diagnostic and imaging purposes, a variation of the compound, 111In-PSMA-Trillium, utilizes a DOTA chelator to bind with indium-111, demonstrating the modularity of the platform. aacrjournals.org
The "radiohybrid" concept is also relevant to the development of this compound, where a diagnostic counterpart can be used to inform the therapeutic application. nih.gov A Phase 0 clinical imaging and dosimetry study (NCT05773703) was conducted using 111In-PSMA-Trillium as a surrogate for the therapeutic compound. aacrjournals.org This study confirmed that the radioligand targets PSMA-expressing tumors as identified by PET/PSMA scans. Importantly, it demonstrated robust uptake and prolonged retention in tumors, coupled with reduced uptake and relatively fast washout from the salivary glands, validating the design principles of the albumin-binding moiety. aacrjournals.org
Currently, this compound is being evaluated in a Phase I clinical trial (NCT06217822) in patients with metastatic castration-resistant prostate cancer (mCRPC) to assess its safety, tolerability, and initial efficacy. urologytimes.comresearchgate.netrsc.org The progression of this compound into clinical trials underscores the potential of these advanced radioligand design strategies to yield next-generation targeted alpha therapies with an improved therapeutic window. bayer.combayer.combiospace.com
Detailed Research Findings on this compound Design
| Component | Feature | Rationale for Optimization | Key Research Finding | Citation |
| Targeting Ligand | High-affinity PSMA inhibitor | To ensure specific and strong binding to tumor cells. | Demonstrates robust uptake and prolonged retention in PSMA-expressing tumors. | aacrjournals.org |
| Albumin Binder | Customized albumin-binding domain (4-iodophenyl butyrate (B1204436) moiety) | To prolong plasma residence time, thereby increasing tumor accumulation and reducing uptake in normal organs. | Preclinical studies showed increased plasma residence time. Clinical imaging with ¹¹¹In-PSMA-Trillium showed reduced uptake and faster washout from salivary glands. | aacrjournals.orgnih.govresearchgate.net |
| Chelator | Macropa | To form a highly stable complex with actinium-225, minimizing in vivo release of the radionuclide. | Macropa forms more stable complexes with ²²⁵Ac compared to DOTA, enhancing the safety profile. | aacrjournals.orgnih.govxml-journal.net |
| Radionuclide | Actinium-225 (²²⁵Ac) | A potent alpha-emitter capable of inducing difficult-to-repair double-strand DNA breaks in tumor cells. | Preclinical models showed robust anti-tumor activity. | aacrjournals.orgbayer.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
